2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
CAS No.: 1798023-81-0
Cat. No.: VC6955692
Molecular Formula: C16H13ClFN3OS
Molecular Weight: 349.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798023-81-0 |
|---|---|
| Molecular Formula | C16H13ClFN3OS |
| Molecular Weight | 349.81 |
| IUPAC Name | 2-chloro-6-fluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H13ClFN3OS/c17-10-3-1-4-11(18)15(10)16(22)19-7-6-14-20-9-12(21-14)13-5-2-8-23-13/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) |
| Standard InChI Key | BDNLPFGLESPOCY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)F |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the imidazole ring, the attachment of the thiophene moiety, and the incorporation of the benzamide group. For example, the synthesis of imidazole derivatives typically involves condensation reactions between aldehydes and amines or the use of thiourea in the presence of a catalyst .
Synthesis Steps for Similar Compounds:
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Formation of the Imidazole Ring: This can be achieved through the reaction of thiourea with appropriate aldehydes or ketones.
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Attachment of the Thiophene Moiety: This might involve a cross-coupling reaction or a direct substitution reaction depending on the starting materials.
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Incorporation of the Benzamide Group: This typically involves the reaction of an amine with a benzoyl chloride derivative.
Biological Activities of Related Compounds
Compounds with similar structures have shown promise in various biological assays. For instance, thiazole and imidazole derivatives have been studied for their antimicrobial and anticancer activities .
Biological Activities:
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Antimicrobial Activity: Compounds with thiazole and imidazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria.
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Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Data Tables for Related Compounds
While specific data for 2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is not available, related compounds provide insight into the potential biological activities and synthesis strategies.
| Compound | R Group | IC50 (μM) | MIC (μM) |
|---|---|---|---|
| Example 1 | H | 7.7 ± 0.8 | 0.08 |
| Example 2 | 2-Cl | NT | 0.32 |
| Example 3 | 4-F | 9.2 ± 1.5 | 0.09 |
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